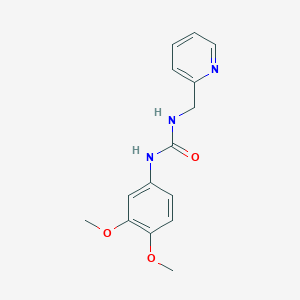
N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)urea, commonly known as DMAPU, is a chemical compound that has gained significant attention in the field of scientific research. DMAPU is a urea derivative that has been synthesized using various methods and has shown promising results in various research applications.
作用機序
The mechanism of action of DMAPU is not fully understood. However, it is believed that DMAPU inhibits the activity of various enzymes and proteins that are involved in cancer cell growth and neurodegeneration. DMAPU has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression.
Biochemical and Physiological Effects:
DMAPU has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMAPU inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. DMAPU has also been shown to inhibit the migration and invasion of cancer cells.
In vivo studies have shown that DMAPU reduces tumor growth and metastasis in various animal models. DMAPU has also been shown to improve cognitive function in mice with Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of DMAPU is its potential as a cancer treatment. DMAPU has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy. DMAPU also has potential as a neurodegenerative disease treatment.
One of the limitations of DMAPU is its low solubility in water, which can make it difficult to administer in vivo. DMAPU also has potential toxicity, which needs to be further investigated.
将来の方向性
There are several future directions for research on DMAPU. One area of research is to investigate the potential of DMAPU as a combination therapy with chemotherapy drugs for cancer treatment. Another area of research is to investigate the potential of DMAPU as a neurodegenerative disease treatment. Further research is also needed to investigate the toxicity and pharmacokinetics of DMAPU in vivo.
合成法
DMAPU can be synthesized using various methods, including the reaction of 3,4-dimethoxybenzylamine with 2-pyridinecarboxaldehyde, followed by the reaction with isocyanate. Another method involves the reaction of 3,4-dimethoxyaniline with 2-pyridinecarboxaldehyde, followed by the reaction with phosgene. The yield of DMAPU in both methods is around 60-70%.
科学的研究の応用
DMAPU has shown significant potential in various scientific research applications. One of the most promising areas of research is cancer treatment. DMAPU has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. DMAPU has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.
Another area of research where DMAPU has shown promising results is in the treatment of neurodegenerative diseases. DMAPU has been shown to reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease. DMAPU has also been shown to improve cognitive function in mice with Alzheimer's disease.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-7-6-11(9-14(13)21-2)18-15(19)17-10-12-5-3-4-8-16-12/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGOSSPTTRDDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5814906.png)
![1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5814914.png)


![ethyl {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5814933.png)
![2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5814940.png)
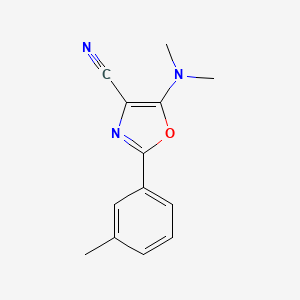
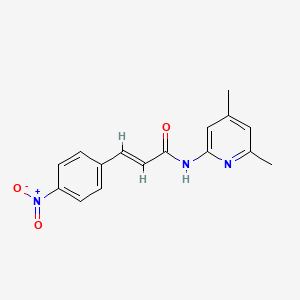
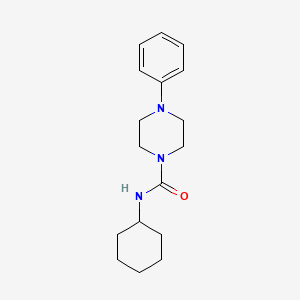
![4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5814967.png)
![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]benzoate](/img/structure/B5814969.png)
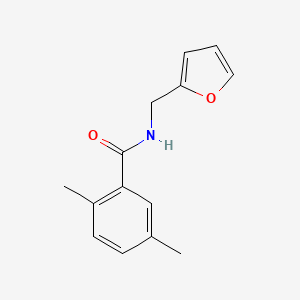
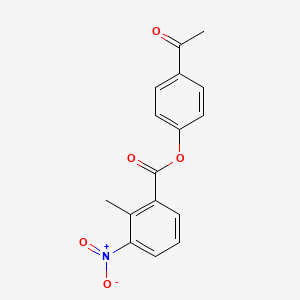
![2-[(3-bromo-4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5815005.png)